3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one
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Overview
Description
3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one is a heterocyclic compound that features a benzoxazepine ring system with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the benzoxazepine ring. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-1,4-benzoxazepin-5(4H)-one
- 3-(2-nitrophenyl)-1,4-benzoxazepin-5(4H)-one
- 3-(3-nitrophenyl)-1,4-benzoxazepin-6(4H)-one
Uniqueness
3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the nitro group can affect the electronic properties of the compound, making it distinct from its isomers .
Biological Activity
3-(3-Nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one, identified by CAS number 866050-58-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its chemical structure can be represented as follows:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is growing interest in its role as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as PI3K/Akt and MAPK pathways involved in cell survival and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazepine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines showed that the compound induced apoptosis and inhibited cell cycle progression. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Properties
IUPAC Name |
3-(3-nitrophenyl)-4H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15-12-6-1-2-7-14(12)21-9-13(16-15)10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVOOKGOOGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.